

Rhenium Oxidation States in ReOx Thin Films: A Technical Guide

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Compound of Interest

Compound Name: *Rhenium(iv)oxide*

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An in-depth exploration of the synthesis, characterization, and control of rhenium oxidation states in functional thin films for researchers, scientists, and drug development professionals.

Rhenium oxides (ReOx) are a versatile class of materials with a rich chemistry, characterized by the ability of rhenium to exist in multiple oxidation states. This property makes ReOx thin films highly tunable for a variety of applications, from catalysis and electronics to advanced materials for drug development. This technical guide provides a comprehensive overview of the common oxidation states of rhenium observed in thin films, the experimental methods used to identify and quantify them, and the influence of synthesis parameters on the final film properties.

Common Rhenium Oxidation States in Thin Films

Rhenium typically exhibits three primary oxidation states in its oxide thin films: +4, +6, and +7.

[1] These states correspond to the formation of different rhenium oxide phases, each with distinct structural and electronic properties.

- **Re⁴⁺ (Rhenium Dioxide, ReO₂):** This oxide is a brown to black material and can exist in two main crystalline phases: a monoclinic α -ReO₂ and an orthorhombic β -ReO₂. [1] Both phases exhibit high electrical conductivity due to direct metal-metal interactions. [1]
- **Re⁶⁺ (Rhenium Trioxide, ReO₃):** Known as a "covalent metal," ReO₃ is a red solid with metallic conductivity. [1] Its unique perovskite-type crystal structure, with vacant 'A' sites, contributes to its interesting electronic and physical properties, including negative thermal

expansion.[1] The stabilization of a pure Re⁶⁺ oxidation state in thin films can be challenging.[2]

- Re⁷⁺ (Rhenium Heptoxide, Re₂O₇): This is a yellowish, electrically insulating solid.[1] It is the most thermodynamically stable oxide of rhenium and is volatile, readily converting to perrhenic acid (HReO₄) in the presence of moisture.[1][3]

The composition of ReO_x thin films, and thus the dominant rhenium oxidation state, is highly dependent on the synthesis conditions.[1] The stoichiometry, represented by 'x' in ReO_x, can range from approximately 1.6 to 2.9.[1][2]

Experimental Determination of Rhenium Oxidation States

The identification and quantification of rhenium oxidation states in thin films are primarily achieved through X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive technique provides information about the elemental composition and chemical states of the elements within the top few nanometers of the film.

X-ray Photoelectron Spectroscopy (XPS) Analysis

High-resolution XPS spectra of the Re 4f core level are used to distinguish between the different oxidation states of rhenium. The binding energy of the Re 4f electrons is sensitive to the chemical environment and oxidation state of the rhenium atoms. Deconvolution of the Re 4f spectrum allows for the quantification of the relative abundance of each oxidation state.

Oxidation State	Corresponding Oxide	Re 4f _{7/2} Binding Energy (eV)	Reference
Re ⁴⁺	ReO ₂	~40.8	[1]
Re ⁶⁺	ReO ₃	~43.4	[1]
Re ⁷⁺	Re ₂ O ₇	~45.5	[1]

Note: The exact binding energies can vary slightly depending on the specific experimental setup and the chemical environment of the rhenium atoms.

The following table summarizes the distribution of rhenium oxidation states in ReOx thin films deposited by reactive high-power impulse magnetron sputtering (r-HiPIMS) under different conditions, as determined by XPS analysis.

Deposition Temperature	Annealing	% Re4+	% Re6+	% Re7+	Reference
Room Temperature	As-deposited	3	29	68	[1]
Room Temperature	Annealed at 250 °C	0	Present	Present	[1][4]
250 °C	As-deposited	Present	Present	Present	[1]
250 °C	Annealed at 250 °C	Present	Present	Present	[1]

Synthesis and Control of Rhenium Oxidation States

The ability to control the oxidation state of rhenium is crucial for tailoring the properties of ReOx thin films for specific applications. The choice of deposition technique and the control of key process parameters play a pivotal role in determining the final composition and structure of the film.

Deposition Techniques

Several techniques are employed for the synthesis of ReOx thin films, including:

- **Reactive Magnetron Sputtering:** This is a widely used technique where a metallic rhenium target is sputtered in a reactive atmosphere containing oxygen and an inert gas like argon.[5][6] Both DC and high-power impulse magnetron sputtering (HiPIMS) can be utilized.[1][2]
- **Thermal Evaporation:** This method involves heating ReO3 powders to sublimation, which then deposit onto a substrate.[5][7]

Influence of Deposition Parameters and Post-Treatment

The oxidation state of rhenium in the deposited films is strongly influenced by:

- **Substrate Temperature:** Higher deposition temperatures can promote the formation of specific crystalline phases and influence the oxidation state.^{[1][8]} For instance, deposition at elevated temperatures (150 or 250 °C) can lead to the formation of nano-crystalline β -ReO₂ (Re⁴⁺).^[8]
- **Oxygen Partial Pressure:** The ratio of oxygen to argon in the sputtering gas directly affects the degree of oxidation of the rhenium target and the growing film.^[5]
- **Post-Deposition Annealing:** Thermal treatment of the as-deposited films in a controlled atmosphere (e.g., air) can induce phase transformations and changes in the rhenium oxidation state.^[1] For example, amorphous ReO_x films deposited at room temperature can be converted to crystalline ReO₃ (Re⁶⁺) upon annealing at around 250 °C.^{[6][8]}

Experimental Protocols

Reactive High-Power Impulse Magnetron Sputtering (r-HiPIMS) of ReO_x Thin Films

This protocol is based on the methodology described by M. Zub et al.^[1]

1. Deposition System: A vacuum coater equipped with a two-inch circular, balanced magnetron.
2. Target: A metallic rhenium target. 3. Substrates: Silicon (100) wafers. 4. Sputtering Atmosphere: A mixture of Argon (Ar) and Oxygen (O₂). The O₂/Ar flow ratio is a critical parameter to control the oxidation state. 5. Deposition Parameters:

- **Substrate Temperature:** Varied from room temperature to 250 °C.
- **Pulsing Frequency:** Varied to control the HiPIMS discharge characteristics. 6. **Post-Deposition Annealing:** Samples are annealed in air at 250 °C for 3 hours. To prevent evaporation of rhenium oxide, a clean piece of quartz is placed on the sample surface during annealing.

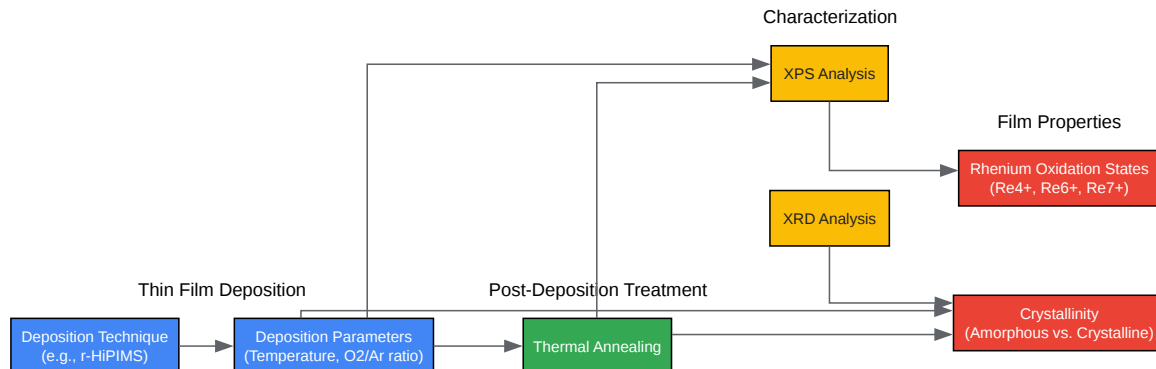
X-ray Photoelectron Spectroscopy (XPS) Characterization

1. Instrument: A high-resolution XPS spectrometer. 2. X-ray Source: Monochromatic Al K α or similar X-ray source. 3. Analysis Chamber: Ultra-high vacuum (UHV) conditions. 4. Data Acquisition:

- Survey Scan: To identify all elements present on the surface.
- High-Resolution Scans: Of the Re 4f region to determine the oxidation states. 5. Data Analysis: The Re 4f spectra are deconvoluted using appropriate fitting functions (e.g., Gaussian-Lorentzian) to separate and quantify the contributions from different oxidation states. The binding energy scale is typically calibrated to the C 1s peak at 284.8 eV.

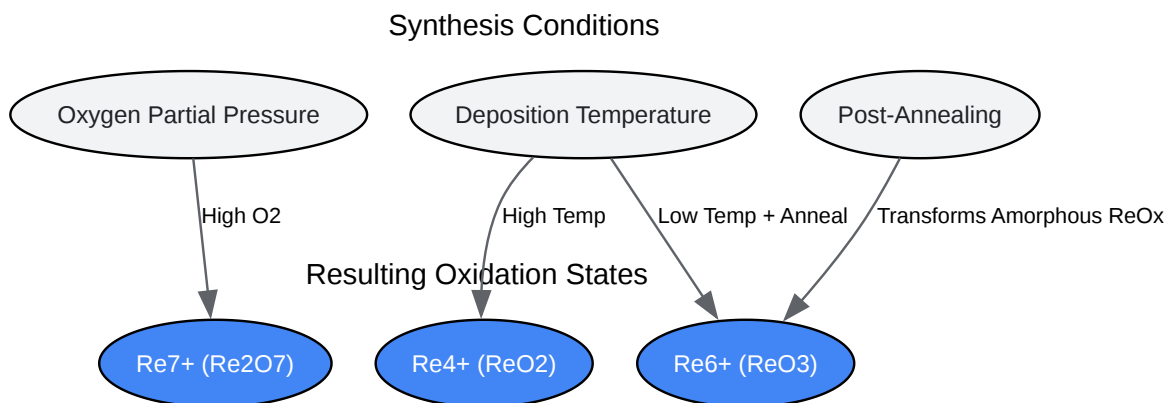
Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.



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Caption: Experimental workflow for the synthesis and characterization of ReO_x thin films.



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Caption: Influence of synthesis conditions on the resulting rhenium oxidation states in ReOx thin films.

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